molecular formula C9H14ClN3O2 B2354691 Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride CAS No. 2503207-51-8

Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride

Cat. No.: B2354691
CAS No.: 2503207-51-8
M. Wt: 231.68
InChI Key: YBMCVYCWEOINTI-UHFFFAOYSA-N
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Description

“Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride” is a chemical compound . It is related to a crystalline form of (1 R,2 R)-2- [4- (3-Methyl-1 H -pyrazol-5-yl)benzoyl]- N - (4-oxo-4,5,6,7-tetrahydropyrazolo [1,5- α ]pyrazin-3-yl)cyclohexanecarboxamide, which is used in pharmaceutical compositions and therapy .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates have been prepared in a two-step procedure from 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates by treatment with Vilsmeier–Haack reagent, followed by treatment with hydrazine to afford methyl pyrazolo[3,4-b]pyridine-5-carboxylates in good yields (Verdecia et al., 1996).
  • A concise synthesis of a tetrahydropyrazolopyrazine building block, specifically 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylamine, has been achieved in three steps from 5-nitro-2H-pyrazole-3-carboxylic acid (Shu et al., 2012).

Structural and Physical Chemistry

  • The structure of 5-methyl-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridin-3-one was studied, revealing it exists as a zwitterion with a proton localized on the nitrogen atom of the piperidine ring (Gubaidullin et al., 2014).
  • Synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions were explored, demonstrating the potential of these compounds in coordination chemistry (Budzisz et al., 2004).

Potential Applications in Organic Synthesis

  • Pyrazole-fused cyclic anhydrides have been used in the Castagnoli–Cushman reaction to produce 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylates, illustrating the versatility of these compounds in organic synthesis (Moreau et al., 2018).
  • Methylpyrazolo[1,5-a]pyrazine-4-carboxylates were synthesized by palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines, indicating their utility in catalytic processes (Tsizorik et al., 2020).

Properties

IUPAC Name

methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2.ClH/c1-6-8(9(13)14-2)7-5-10-3-4-12(7)11-6;/h10H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMCVYCWEOINTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2CCNCC2=C1C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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